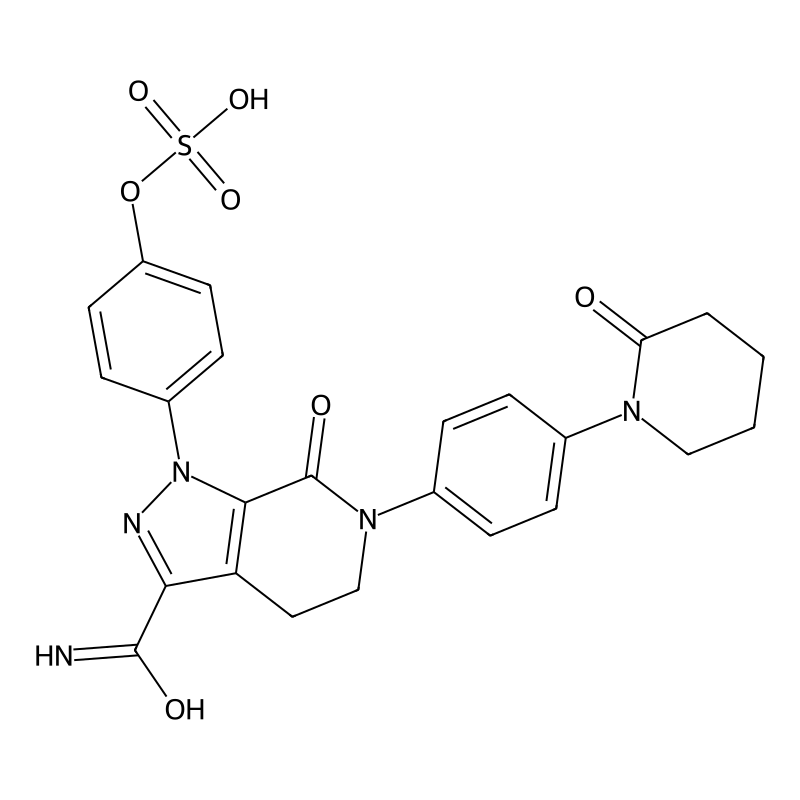

O-Demethyl apixaban sulfate

Content Navigation

Inaccurate metabolite quantification compromises apixaban bioanalytical methods. The free base surrogate (O-demethyl apixaban) fails to co-elute with the sulfate conjugate in HPLC, leading to poor resolution and misidentification of human-specific clearance pathways. O-Demethyl apixaban sulfate (metabolite M1) is the true circulating form (~25% parent AUC), required for:

- LC-MS/MS method calibration for clinical trial plasma analysis

- In vitro sulfotransferase DDI study quantification

- QC impurity profiling and stability-indicating method validation

Procure the correct analytical standard to ensure regulatory acceptance and data integrity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

O-Demethyl apixaban sulfate (metabolite M1) is the major circulating human metabolite of the blockbuster anticoagulant apixaban, formed via cytochrome P450-mediated O-demethylation followed by SULT1A1/SULT1A2-catalyzed sulfation[1]. For pharmaceutical procurement, it serves as a critical, highly polar reference standard required for analytical method validation (AMV), pharmacokinetic profiling, and regulatory compliance. Unlike the parent API, it is pharmacologically inactive against human Factor Xa, making its precise quantification essential for differentiating active drug clearance from inactive metabolite accumulation in clinical and in vitro ADME assays[1].

Research Fit

Substituting O-demethyl apixaban sulfate with its free base counterpart (O-demethyl apixaban, M2) fundamentally compromises both analytical accuracy and metabolic relevance [1]. In human plasma, the sulfate conjugate accounts for approximately 25% of the parent drug's area under the curve (AUC), whereas the free base is merely a minor component [1]. Furthermore, the presence of the highly polar sulfate group drastically alters the molecule's partition coefficient and reverse-phase HPLC retention time. Using the free base as a surrogate standard will result in failed peak resolution during impurity profiling and inaccurate quantification of human-specific metabolic drug-drug interactions (DDIs) [1].

Substitution Risk

Substitution with parent apixaban or unconjugated M2 overlooks the two-step CYP/SULT1A1 pathway, resulting in distinct chromatographic and MS behavior that may bias quantification.

M1 represents a major circulating component in human plasma but only a trace component in rodents; methods calibrated against rodent metabolite profiles may not reflect human exposure.

Validated LC-MS/MS methods using alternative analogs (e.g., O-demethyl apixaban glucuronide) may require extensive re-optimization due to differences in ionization efficiency and retention.

Human-Specific Metabolic Dominance vs. Free Base

In pharmacokinetic studies, O-demethyl apixaban sulfate (M1) is identified as the predominant circulating metabolite in humans, representing ~25% of the parent apixaban AUC [1]. In contrast, the free base (O-demethyl apixaban, M2) is a minor component in humans but prominent in rabbit models [1]. Consequently, the sulfate salt is the strictly required standard for human clinical plasma assays and SULT1A1/SULT1A2 in vitro clearance models.

| Evidence Dimension | Proportion of circulating metabolite in plasma |

| Target Compound Data | ~25% of parent AUC in humans (Major metabolite) |

| Comparator Or Baseline | O-demethyl apixaban free base (Minor component in humans, major in rabbits) |

| Quantified Difference | The sulfate conjugate is the dominant human species, whereas the free base dominates in specific animal models. |

| Conditions | In vivo human and animal plasma pharmacokinetic profiling |

Procurement of the exact sulfate conjugate is mandatory for validating human ADME and DDI studies, as the free base does not accurately reflect human metabolic pathways.

Pharmacological Inactivity for Clearance Differentiation

Unlike the parent drug apixaban, which is a potent Factor Xa inhibitor with a Ki of approximately 0.08 nM, O-demethyl apixaban sulfate is essentially inactive, demonstrating a Ki of 58 µM and an IC50 of ~300 µM against human Factor Xa [1]. This massive differential in binding affinity ensures that the accumulation of the M1 metabolite does not contribute to the anticoagulant effect, necessitating its distinct analytical separation from the parent API during efficacy and safety evaluations [1].

| Evidence Dimension | Factor Xa Inhibition (Ki) |

| Target Compound Data | 58 µM (Inactive) |

| Comparator Or Baseline | Apixaban parent API (~0.08 nM) |

| Quantified Difference | >700,000-fold reduction in Factor Xa binding affinity. |

| Conditions | In vitro human Factor Xa inhibition assay |

Accurately quantifying the inactive sulfate metabolite allows researchers to decouple parent drug efficacy from metabolic clearance rates without confounding pharmacological data.

Chromatographic Polarity and HPLC Retention

The addition of the highly polar sulfoxy group to the apixaban core drastically increases the hydrophilicity of O-demethyl apixaban sulfate compared to the O-demethyl free base and the parent drug[1]. In reverse-phase high-performance liquid chromatography (RP-HPLC) used for QC and impurity profiling, this structural modification ensures a significantly earlier elution time. Procurement of the exact sulfate standard is therefore required to establish system suitability, define relative retention times (RRT), and prove baseline resolution from apixaban and lipophilic degradants.

| Evidence Dimension | Chromatographic polarity and RP-HPLC elution behavior |

| Target Compound Data | Highly polar sulfate conjugate (early elution) |

| Comparator Or Baseline | O-demethyl apixaban free base (lower polarity, later elution) |

| Quantified Difference | Distinct baseline resolution and shifted relative retention time (RRT) due to the ionizable sulfate group. |

| Conditions | Reverse-phase HPLC impurity profiling |

Analytical laboratories must procure the sulfate standard to validate peak purity and satisfy ICH guidelines for chromatographic separation of API impurities.

Analytical Method Validation (AMV) for Apixaban API Manufacturing

O-demethyl apixaban sulfate is utilized as a critical reference standard in QC laboratories to validate stability-indicating HPLC methods. Its distinct polarity ensures it can be tracked as a process impurity or degradation product, satisfying regulatory requirements for API release testing [1].

Human Pharmacokinetic and ADME Profiling

Because it represents ~25% of the parent drug AUC in human plasma, this compound is essential for calibrating LC-MS/MS bioanalytical methods used in clinical trials. It allows for the precise quantification of human-specific clearance pathways distinct from animal models [1].

In Vitro SULT Enzyme Phenotyping and DDI Assays

As the direct product of SULT1A1 and SULT1A2 conjugation, O-demethyl apixaban sulfate is the required analytical target for in vitro drug-drug interaction (DDI) studies evaluating the inhibition or induction of human sulfotransferases by co-administered drugs [1].

Application Fit Matrix

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

2: Zhang D, He K, Raghavan N, Wang L, Crain EJ, He B, Xin B, Luettgen JM, Wong PC. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits. J Thromb Thrombolysis. 2010 Jan;29(1):70-80. doi: 10.1007/s11239-009-0401-8. PubMed PMID: 19851712.

3: Wang L, Raghavan N, He K, Luettgen JM, Humphreys WG, Knabb RM, Pinto DJ, Zhang D. Sulfation of o-demethyl apixaban: enzyme identification and species comparison. Drug Metab Dispos. 2009 Apr;37(4):802-8. doi: 10.1124/dmd.108.025593. Epub 2009 Jan 8. PubMed PMID: 19131519.

4: Raghavan N, Frost CE, Yu Z, He K, Zhang H, Humphreys WG, Pinto D, Chen S, Bonacorsi S, Wong PC, Zhang D. Apixaban metabolism and pharmacokinetics after oral administration to humans. Drug Metab Dispos. 2009 Jan;37(1):74-81. doi: 10.1124/dmd.108.023143. Epub 2008 Oct 2. PubMed PMID: 18832478.

Explore Compound Types